2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-20(4-2)17(21)12-8-7-11-18-15(12)16-19-13-9-5-6-10-14(13)22-16/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMATYRWXGWHDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. One common method involves the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) . The reaction is carried out under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent
Industry: Utilized in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or functional groups:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Core Structure | Key Modifications | Biological Activity (Reported) | Reference |
|---|---|---|---|---|
| Target Compound | Benzothiazole-pyridine carboxamide | N,N-diethyl carboxamide at pyridine-3 | Inferred antimicrobial potential | – |
| Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesul-3-bromopyruvate | Benzothiazole-carbamoyl | Phenyl methanesulfonate, 3-bromopyruvate | Not specified | |
| Benzothiazole-thiazolidinone hybrids | Benzothiazole-thiazolidinone | Thiazolidinone/imidazolidinone substituents | Antimicrobial | |
| 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide | Benzoisothiazole sulfone | Sulfone group, acetamide-pyridine linkage | Not specified | |
| Cpd F: N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide | Quinoline-benzamide | Piperidinylpropylamino, quinoline core | Not specified |
Key Differences and Implications
Core Heterocycles: The target compound’s pyridine-carboxamide core differs from the quinoline in Cpd F and the thiazolidinone in hybrids . Pyridine derivatives often exhibit enhanced metabolic stability compared to quinoline analogs, while thiazolidinones are associated with antimicrobial activity. The benzoisothiazole sulfone in introduces a sulfone group, which increases polarity and may alter solubility compared to the target’s benzothiazole-carboxamide system.
The piperidinylpropylamino group in Cpd F introduces a basic nitrogen, which could influence receptor binding or pharmacokinetics.
Biological Activity
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its biological activity based on various studies and findings.
- IUPAC Name : 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide
- Molecular Formula : C15H16N2OS
- Molecular Weight : 284.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzothiazole moiety can bind to the active sites of various enzymes, inhibiting their activity and blocking substrate access.
- Cell Signaling Interference : It may modulate signaling pathways related to cell proliferation and inflammation.
Antimicrobial Activity
Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide have shown effectiveness against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide | Escherichia coli | 32 µg/mL |
| 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide | Staphylococcus aureus | 16 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Antitumor Activity
Research evaluating the antitumor potential of benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) showed that compounds with similar structures exhibited significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|---|
| 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide | A549 | 5.5 ± 0.5 | 20.0 ± 1.5 |
| 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide | HCC827 | 4.8 ± 0.4 | 18.5 ± 1.0 |
| 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide | NCI-H358 | 6.0 ± 0.6 | 22.0 ± 2.0 |
The data indicates that while the compound shows promising activity in two-dimensional assays, its efficacy decreases in three-dimensional cultures, likely due to penetration challenges.
Case Studies
Several studies have focused on the biological activities of benzothiazole derivatives:
- Antitumor Study : A study published in Pharmaceutical Research investigated a series of benzothiazole derivatives for their antitumor effects using both two-dimensional and three-dimensional cell cultures. The results indicated that compounds similar to our target compound demonstrated significant inhibition of cell proliferation across multiple cancer cell lines .
- Antimicrobial Evaluation : Another research article assessed the antimicrobial properties of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria using broth microdilution methods. Compounds were found to be effective against Staphylococcus aureus and Escherichia coli, with varying MIC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
